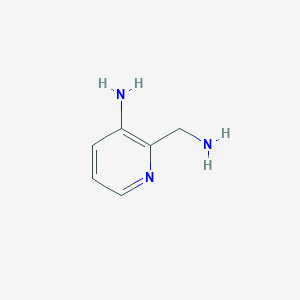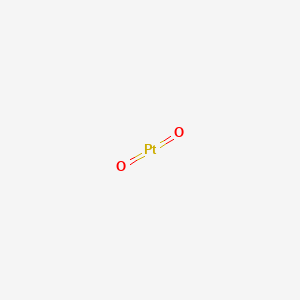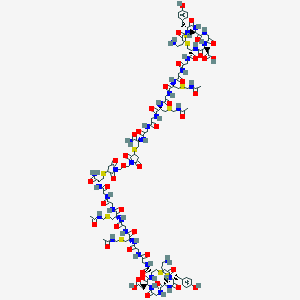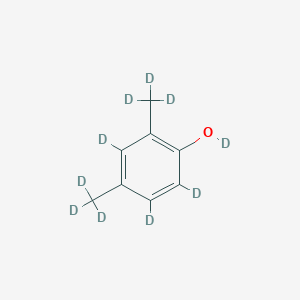
2,4-Diméthylphénol-d10
Vue d'ensemble
Description
2,4-Dimethylphenol-d10 is a deuterated compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior and characteristics of dimethylphenol isomers, which can be extrapolated to understand the deuterated version. Dimethylphenol isomers, such as 2,4-dimethylphenol (2,4-DMP), are environmental pollutants that can be degraded through electrooxidation processes .
Synthesis Analysis
The synthesis of dimethylphenol derivatives is not directly addressed in the context of 2,4-Dimethylphenol-d10. However, the synthesis of related compounds involves various methods such as photoirradiation in methanol , reaction with dimethylbarbituric acid followed by acidic cyclization , and methylation of phenol in the presence of an iron-chromium catalyst . These methods highlight the diverse synthetic routes that can be applied to dimethylphenol derivatives.
Molecular Structure Analysis
The molecular structure of dimethylphenol derivatives has been extensively studied. For instance, the crystal structure of a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was determined by single-crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the central four-membered ring . Similarly, the structure of 2,4-dimethylpyridinium pentachlorophenolate was determined by X-ray diffraction, showing a strong N+-H⋯O− hydrogen bond . These studies provide a foundation for understanding the molecular structure of 2,4-Dimethylphenol-d10.
Chemical Reactions Analysis
The chemical reactions involving dimethylphenol derivatives include electrochemical degradation, where the molecular structure significantly influences the degradation process . The electrooxidation performance is affected by the position of the methyl groups on the benzene ring, with different isomers showing different degradation kinetics and intermediates . Additionally, the photoinduced autorecycling oxidation reactions of certain dimethylphenol derivatives have been explored, demonstrating their potential as oxidizing agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylphenol derivatives are influenced by their molecular structure. For example, the planarity of the cyclobutane ring in certain derivatives affects the stabilization of the crystal structure through hydrogen bonding and van der Waals interactions . The electrochemical properties, such as the reduction potential and the influence of pH on the degradation kinetics, have been studied for isomers of dimethylphenol . Theoretical calculations, such as density functional theory (DFT), have been used to predict properties like nonlinear optical activity and charge distributions in related compounds .
Applications De Recherche Scientifique
Évaluation des contaminants environnementaux
Le 2,4-Diméthylphénol-d10 est utilisé dans les analyses d'organiques semi-volatils à trace, telles que la méthode 8270 de l'USEPA, qui sont des outils importants pour l'évaluation des contaminants environnementaux dans le monde entier . Cette méthode englobe plusieurs classes d'analytes, notamment les amines, les alcools, les hydrocarbures aromatiques polycycliques et les phénols .
Recherche en protéomique
Ce composé est utilisé dans la recherche en protéomique, une branche de la biologie moléculaire qui étudie les protéines, leurs structures et leurs fonctions .
Procédés d'oxydation avancés
Des procédés d'oxydation avancés (POA) ont été développés pour la dégradation de l'acide 2,4-dichlorophénoxyacétique (2,4-D), un composé similaire au this compound . Ces procédés évaluent et comparent les conditions de fonctionnement, les efficacités et les intermédiaires .
Synthèse des 1,3,5-triazines
Des protocoles de synthèse spécifiques ont été développés pour la préparation d'une gamme de 1,3,5-triazines di- et tri-substituées symétriques et non symétriques contenant des groupes alkyle, aromatique, encombré, chiral et achiral hydroxyalkyle, ester et imidazole . Ces protocoles impliquent une substitution nucléophile séquentielle de la liaison C-Cl par des liaisons C-O, C-N et C-S .
Synthèse des 1,2,3-triazoles
Les 1,2,3-triazoles, une classe de composés bien connus pour leurs applications dans différents domaines, notamment la production d'herbicides et de photostabilisateurs de polymères , peuvent être synthétisés à partir du this compound .
Synthèse catalytique
Les 1,2,3-triazoles 4,5-disubstitués (4,5-DTs) pourraient être considérés comme un précurseur direct des 1,2,3-triazoles 2-substitués, qui pourraient présenter une activité biologique très intéressante <svg class="icon" height="16" p
Safety and Hazards
Mécanisme D'action
Target of Action
2,4-Dimethylphenol-d10 is a useful isotopically labeled research compound . It is used both as a pesticide to ward off insects or other common pests from crops . The primary targets of this compound are therefore pests that pose a threat to crops.
Biochemical Pathways
A related compound, 2,4-dinitrophenol, is known to be involved in the microbial degradation of aromatic compounds via a meta-cleavage pathway . This pathway involves a multicomponent phenol hydroxylase and subsequent meta-cleavage
Pharmacokinetics
The related compound 2,4-dinitrophenol has been studied for its pharmacokinetics and toxicokinetics . It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and overall effects.
Result of Action
As a pesticide, it is likely to result in the death of pests that pose a threat to crops .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethylphenol-d10. For instance, 2,4-dimethylphenol, a fungicide and disinfectant, is known to be highly soluble in water and is a volatile substance . . These properties suggest that the compound’s action may be influenced by factors such as soil type, temperature, and moisture levels.
Analyse Biochimique
Biochemical Properties
2,4-Dimethylphenol-d10 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The deuterium labeling of 2,4-Dimethylphenol-d10 allows researchers to trace its metabolic fate and understand the specific interactions with these enzymes. Additionally, 2,4-Dimethylphenol-d10 can act as a substrate for peroxidase enzymes, leading to the formation of reactive intermediates that can be studied to elucidate the mechanisms of enzyme catalysis .
Cellular Effects
2,4-Dimethylphenol-d10 has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as reactive oxygen species (ROS) and nitric oxide (NO), which play crucial roles in cellular communication and stress responses. The presence of 2,4-Dimethylphenol-d10 can lead to alterations in gene expression profiles, particularly those related to oxidative stress and detoxification pathways. Furthermore, 2,4-Dimethylphenol-d10 can affect cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dimethylphenol-d10 involves its interaction with various biomolecules, including enzymes and receptors. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, 2,4-Dimethylphenol-d10 can inhibit the activity of cytochrome P450 enzymes by competing with other substrates for binding to the enzyme’s active site. Additionally, 2,4-Dimethylphenol-d10 can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylphenol-d10 can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical reagents. Over time, the degradation of 2,4-Dimethylphenol-d10 can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that 2,4-Dimethylphenol-d10 can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of 2,4-Dimethylphenol-d10 in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, 2,4-Dimethylphenol-d10 can induce toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Studies in animal models have shown that high doses of 2,4-Dimethylphenol-d10 can lead to liver and kidney toxicity, as well as changes in hematological parameters .
Metabolic Pathways
2,4-Dimethylphenol-d10 is involved in various metabolic pathways, including those related to the detoxification of xenobiotics and the metabolism of endogenous compounds. This compound can be metabolized by cytochrome P450 enzymes to form hydroxylated and conjugated metabolites, which are then excreted from the body. The deuterium labeling of 2,4-Dimethylphenol-d10 allows for precise tracking of its metabolic fate and the identification of specific metabolic intermediates. Additionally, 2,4-Dimethylphenol-d10 can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2,4-Dimethylphenol-d10 is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2,4-Dimethylphenol-d10 can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its biological effects. The distribution of 2,4-Dimethylphenol-d10 within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,4-Dimethylphenol-d10 is an important factor in determining its biological activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, where it can interact with various biomolecules and influence cellular processes. The localization of 2,4-Dimethylphenol-d10 can be directed by specific targeting signals and post-translational modifications that guide its transport to specific organelles. Understanding the subcellular localization of 2,4-Dimethylphenol-d10 is crucial for elucidating its mechanism of action and its effects on cellular function .
Propriétés
IUPAC Name |
1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFULVDNCHOFZ-WOMAJQTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


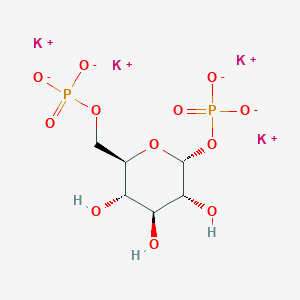


![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

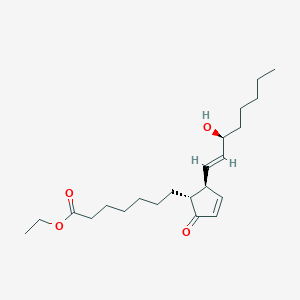
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
